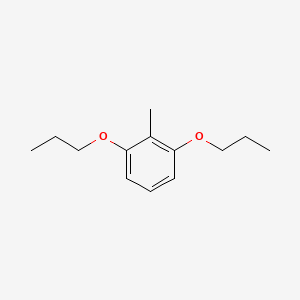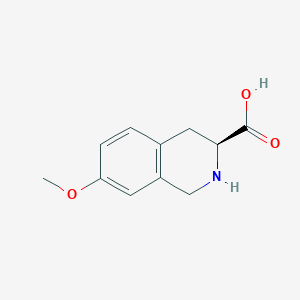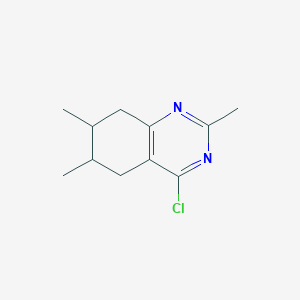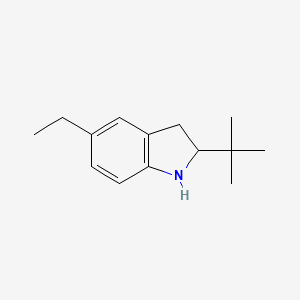
5-Acetyl-3,3-difluoroindolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-3,3-difluoroindolin-2-one typically involves the fluorination of indole derivatives. One common method is the reduction of 3,3-difluoro-2-oxindoles using a borane-tetrahydrofuran complex . The reaction conditions often include the use of a Lewis acid catalyst, such as magnesium perchlorate, to facilitate the fluorination process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-3,3-difluoroindolin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of the indole nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Borane-tetrahydrofuran complex is a typical reducing agent used in the synthesis of fluorinated indoles.
Substitution: Reagents such as N-fluorobenzenesulfonimide (NFSI) are used for fluorination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, fluorination reactions typically yield fluorinated indole derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Scientific Research Applications
5-Acetyl-3,3-difluoroindolin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Acetyl-3,3-difluoroindolin-2-one involves its interaction with various molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to specific receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Fluoroindoles: These compounds share a similar structure but have only one fluorine atom.
3,3-Difluoro-2-oxindoles: These are closely related compounds with similar fluorination patterns.
Uniqueness
5-Acetyl-3,3-difluoroindolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two fluorine atoms at the 3-position enhances its stability and reactivity compared to mono-fluorinated indoles .
Properties
CAS No. |
1286793-03-0 |
|---|---|
Molecular Formula |
C10H7F2NO2 |
Molecular Weight |
211.16 g/mol |
IUPAC Name |
5-acetyl-3,3-difluoro-1H-indol-2-one |
InChI |
InChI=1S/C10H7F2NO2/c1-5(14)6-2-3-8-7(4-6)10(11,12)9(15)13-8/h2-4H,1H3,(H,13,15) |
InChI Key |
JMHXINVNEPEARH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)NC(=O)C2(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methoxy-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-G]isoquinoline](/img/structure/B11893796.png)




![N,N,1-Trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B11893824.png)

![1-Methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11893836.png)



![1,3-Dihydrospiro[indene-2,2'-pyrrolidine]-5,6-diol](/img/structure/B11893870.png)


